6-甲氧基-2-(吗啉-4-基)喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

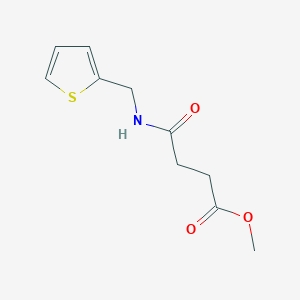

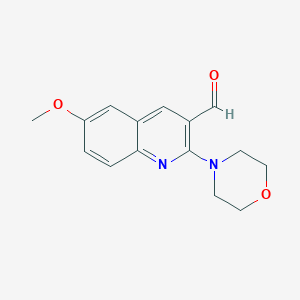

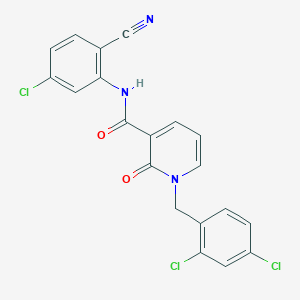

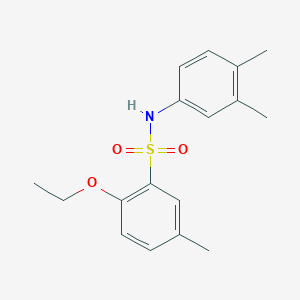

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in various pharmaceuticals and fluorescent compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Buchwald–Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, as demonstrated in the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with yields ranging from 60% to 88% . This method involves the coupling of heteroarylamines with bromoquinoline precursors, which are obtained from intramolecular cyclization reactions. Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, involves the reaction of nitroquinolines with dimethylamine and subsequent reduction and methylation steps .

Molecular Structure Analysis

Quinoline derivatives exhibit interesting photophysical properties due to their aromatic structures. The presence of substituents such as morpholine or pyrrolidine can lead to intraligand and charge-transfer type transitions . These structural features are crucial for their interactions with biomolecules, such as DNA, where π-stacking and hydrogen-bonding interactions can occur.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the thermolysis of N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimides can lead to the formation of biradicals and subsequent transformations to 6H-indolo[2,3-b]quinolines . The aza-Wittig reaction is another method used to produce carbodiimides, which upon thermolysis, can yield indoloquinoline derivatives with different substituents and linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as 6-methoxy-4-quinolone, are notable for their strong fluorescence in a wide pH range of aqueous media . The compound exhibits a large Stokes' shift with maximum fluorescence excitation and emission wavelengths at 243 nm and 374 nm, respectively. It also has a high molar absorptivity and fluorescence quantum yield, making it a useful fluorophore for biomedical analysis. Moreover, it is highly stable against light and heat, maintaining its integrity even at elevated temperatures and prolonged exposure to daylight .

科学研究应用

合成和研究喹啉衍生物

6-甲氧基-2-(吗啉-4-基)喹啉-3-甲醛用于合成各种喹啉衍生物。例如,它已用于合成4-取代的2-(苯并咪唑-2'-基)喹啉。这些化合物已经通过其紫外光谱分析,并与铜离子形成有色络合物,表明在化学分析和合成中可能有潜在应用(Gershuns & Brizitskaya, 1970)。

光物理和生物分子结合特性

该化合物已用于制备2-(芳基/杂环芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉。这些喹啉展示了有趣的光物理特性,包括分子内和电荷转移类型的跃迁。它们还与ct-DNA表现出强烈的相互作用,这可以在生物研究和药物设计中加以利用(Bonacorso et al., 2018)。

抗菌活性

6-甲氧基-2-(吗啉-4-基)喹啉-3-甲醛的一个重要应用是合成具有抗菌性能的衍生物。这些衍生物已显示出对各种细菌和真菌菌株的活性,突显了它们在开发新的抗菌剂中的潜力(Subhash & Bhaskar, 2020)。

合成有效的5HT1B拮抗剂

该化合物是合成喹啉酮和喹啉-2-羧酸衍生物的前体,这些衍生物是有效的5HT1B拮抗剂。这表明它在神经药理学和治疗神经系统疾病的发展中的实用性(Horchler et al., 2007)。

生物医学分析中的荧光标记

6-甲氧基-4-喹啉,是6-甲氧基-2-(吗啉-4-基)喹啉-3-甲醛的衍生物,是一种在广泛pH范围内水介质中具有强荧光的新型荧光物质。其稳定性和荧光特性使其适用于生物医学分析中的荧光标记试剂(Hirano et al., 2004)。

有机电子学中的潜力

该化合物已用于合成具有光致发光特性的喹啉衍生物。这些衍生物发出蓝色到绿色的荧光,表明在有机电子学领域有应用潜力,特别是在有机发光二极管的制造中(Li et al., 2011)。

作用机制

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It’s worth noting that quinolinyl-pyrazoles, a related group of compounds, have been found to exhibit class ii c-met inhibition activity .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biologically vital properties .

Result of Action

Related compounds such as quinolinyl-pyrazoles have been found to exhibit significant potency in their respective biological activities .

属性

IUPAC Name |

6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLLNEJKRWKTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

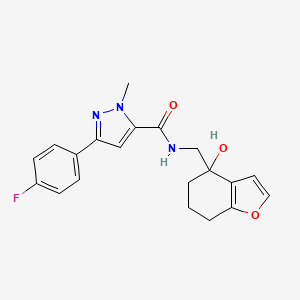

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

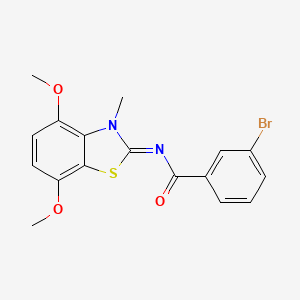

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

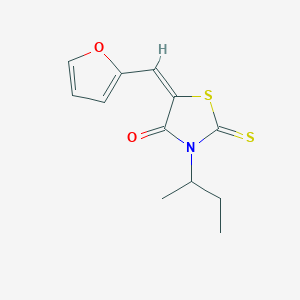

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)